molecular formula C23H26N4O4 B2711489 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide CAS No. 1091422-11-5

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2711489
CAS No.: 1091422-11-5
M. Wt: 422.485
InChI Key: QBCNDINXUULNMI-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a diamide compound featuring a benzodioxolylmethyl group and a dimethylamino-indolylethyl moiety linked via an ethanediamide backbone. Key functional groups include:

  • Benzodioxole: A methylenedioxy-substituted aromatic ring, often associated with metabolic stability in drug design.
  • Dimethylamino group: Enhances solubility and may participate in hydrogen bonding.
  • Indole moiety: A heterocyclic structure common in bioactive molecules.
  • Ethanediamide backbone: Facilitates conformational rigidity and coordination chemistry.

Synthesis likely involves stepwise amide coupling, analogous to methods in and , using reagents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) . Characterization would employ NMR, X-ray crystallography (via SHELX software ), and advanced chromatographic techniques such as UPLC-QDa for impurity profiling .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-26(2)19(17-13-27(3)18-7-5-4-6-16(17)18)12-25-23(29)22(28)24-11-15-8-9-20-21(10-15)31-14-30-20/h4-10,13,19H,11-12,14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCNDINXUULNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling of the two moieties: The benzo[d][1,3]dioxole and indole moieties are coupled using a suitable linker, such as an oxalamide group, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

1. Anticancer Activity:
Studies have shown that compounds with similar structural features can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the benzodioxole and indole moieties suggests potential interactions with cellular pathways involved in cancer progression.

2. Neuroprotective Effects:
Given the dimethylamino group, there is potential for neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Compounds with similar structures have been studied for their ability to enhance cognitive function and protect against neuronal damage.

3. Antimicrobial Properties:
Research has indicated that related compounds possess antimicrobial activities against various pathogens. The sulfonamide group in this compound may contribute to its efficacy against bacterial infections.

Applications in Research

The compound serves as a valuable tool in various research applications:

1. Drug Development:
Its unique chemical structure makes it a candidate for further development into therapeutic agents targeting specific diseases such as cancer and neurodegenerative disorders.

2. Mechanistic Studies:
Researchers utilize this compound to study the mechanisms of action of benzodioxole derivatives in biological systems, providing insights into their pharmacological profiles.

3. Synthesis of Analogues:
The compound can be used as a precursor for synthesizing related analogues, which may exhibit enhanced potency or selectivity for biological targets.

Case Studies

Several studies have documented the applications of similar compounds:

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored various benzodioxole derivatives and their effects on cancer cell lines. The results indicated that modifications to the benzodioxole structure could significantly enhance anticancer activity.

Case Study 2: Neuroprotection
In research published by Neuropharmacology, compounds similar to N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide were shown to protect against oxidative stress-induced neuronal cell death, highlighting their potential in treating Alzheimer’s disease.

Case Study 3: Antimicrobial Efficacy
A study detailed in Antimicrobial Agents and Chemotherapy investigated the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains, demonstrating promising results that could inform future therapeutic strategies.

Mechanism of Action

The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and analytical parallels between the target compound and related molecules from the evidence:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Key Functional Groups Synthesis Method Analytical Techniques Applications/Properties
Target Compound Benzodioxolyl, dimethylamino, indolyl, ethanediamide Amide coupling (EDC/HOBt) NMR, X-ray (SHELX) , UPLC-QDa Hypothetical pharmaceutical agent
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyl, tertiary alcohol Acylation of acid chloride/acid X-ray, NMR, IR, GC-MS Metal-catalyzed C–H functionalization
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide, thiazolidinedione Carbodiimide-mediated coupling Not specified Not specified
3-Chloro-N-(...) Propanamide (Osimertinib impurity) Chloro, methoxy, pyrimidinylamino, dimethylamino, indolyl Not specified UPLC-QDa Genotoxic impurity in anticancer drug

Structural Comparisons

  • ’s compound uses an N,O-bidentate group for catalysis, while the target’s diamide may enable dual coordination sites.
  • Indole and Dimethylamino Groups: Shared with ’s impurity, these groups suggest possible bioactivity (e.g., kinase inhibition) but with divergent pharmacokinetic profiles due to the target’s benzodioxole enhancing metabolic stability.
  • Benzodioxole vs. Thiazolidinedione () : The benzodioxole’s lipophilicity contrasts with the thiazolidinedione’s polar nature, impacting solubility and target engagement.

Analytical Comparisons

  • X-ray Crystallography : Both the target and ’s compound rely on SHELX-based refinement for structural confirmation, though the target’s larger size may challenge crystallization.
  • Chromatography : UPLC-QDa, as used in , is critical for detecting trace impurities in the target, given its structural similarity to pharmacologically active compounds.

Pharmacological Considerations

While ’s impurity is genotoxic, the target’s lack of reactive chloro or pyrimidinyl groups may reduce toxicity risks.

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety , a dimethylamino group , and an indole ring . Its molecular formula is C18H24N4O2C_{18}H_{24}N_4O_2, with a molecular weight of approximately 336.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Moiety : This can be synthesized from catechol and formaldehyde under acidic conditions.
  • Introduction of the Dimethylamino Group : Achieved through alkylation reactions involving dimethylamine.
  • Synthesis of the Indole Ring : This can be accomplished via cyclization reactions involving suitable precursors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially influence receptor activity, affecting neurotransmitter systems or other signaling mechanisms.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
  • Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in activated macrophages . This suggests a possible therapeutic role in inflammatory diseases.
  • Neuroprotective Effects : Research indicates that it may provide neuroprotective benefits by mitigating oxidative stress and apoptosis in neuronal cells, which could be beneficial for neurodegenerative conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
Compound ABenzodioxole + IndoleAnticancer, Anti-inflammatory
Compound BBenzodioxole + PyrroleAntimicrobial
This compoundBenzodioxole + Dimethylamino + IndoleAnticancer, Anti-inflammatory, Neuroprotective

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies on Cancer Cells : A study assessed the cytotoxicity of the compound on various cancer cell lines, revealing significant growth inhibition at concentrations ranging from 0.5 to 10 µM .
  • Inflammatory Response Modulation : In another study, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages, showing a marked reduction in TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized for purity?

The synthesis involves multi-step reactions starting with benzodioxole and indole derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt to link the benzodioxole-methyl and dimethylamino-indole-ethyl moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency, while controlled temperatures (20–25°C) minimize side reactions .
  • Purification : Crystallization from methanol:water (4:1) or chromatography (HPLC) yields >95% purity .

Basic: How is the compound’s structure confirmed post-synthesis?

  • NMR spectroscopy : Analyze proton environments (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm; indole NH signals around δ 10–11 ppm) .
  • Mass spectrometry : Confirm molecular weight (C₁₈H₂₂N₃O₄, MW 344.4 g/mol) via ESI-MS .
  • HPLC : Monitor purity (>98%) using C18 columns with UV detection at 254 nm .

Basic: What solubility characteristics influence its bioavailability?

  • Organic solvents : Moderate solubility in DMSO (~50 mg/mL) and DMF due to aromatic/amide groups .
  • Aqueous media : Limited water solubility (<0.1 mg/mL) attributed to hydrophobic indole and benzodioxole moieties. Use surfactants (e.g., Tween-80) or cyclodextrins for in-vivo studies .

Basic: What preliminary biological assays are used to assess its activity?

  • Angiogenesis inhibition : Test in HUVEC cell migration assays; IC₅₀ values compared to reference inhibitors (e.g., sunitinib) .
  • Enzyme binding : Screen against kinases (VEGFR-2, PDGFR-β) via fluorescence polarization assays .

Advanced: How can reaction mechanisms for its amide bond hydrolysis be elucidated?

  • Kinetic studies : Monitor pH-dependent hydrolysis (pH 1–13) via UV-Vis spectroscopy. Pseudo-first-order kinetics at physiological pH (7.4) predict metabolic stability .
  • LC-MS/MS : Identify hydrolytic metabolites (e.g., free benzodioxole-methylamine) in simulated gastric fluid .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., endothelial tube formation) with standardized protocols (e.g., Matrigel® assays) .
  • Off-target profiling : Use proteome-wide affinity chromatography to rule out non-specific interactions .

Advanced: What computational methods predict metabolic pathways?

  • In-silico tools : SwissADME predicts Phase I oxidation (CYP3A4-mediated) and Phase II glucuronidation .
  • Molecular dynamics : Simulate liver microsome interactions to identify vulnerable sites (e.g., dimethylamino group) .

Advanced: How does structural modification alter its activity?

  • SAR studies : Compare analogs (e.g., methoxy vs. chloro substitutions on indole):

    Modification VEGFR-2 IC₅₀ Solubility (µg/mL)
    Parent compound12 nM<0.1
    Indole-5-Cl derivative8 nM0.05
    Benzodioxole-OCH₃ analog25 nM0.3
    Data suggest chloro groups enhance potency but reduce solubility .

Advanced: What analytical challenges arise in quantifying degradation products?

  • Hyphenated techniques : Use LC-QTOF-MS/MS to detect trace impurities (<0.01%) and assign structures via fragmentation patterns .
  • Forced degradation : Expose to heat (40°C, 75% RH) and light (ICH Q1B) to identify labile groups (e.g., benzodioxole ring oxidation) .

Advanced: How can molecular docking refine target identification?

  • Docking software (AutoDock Vina) : Simulate binding to VEGFR-2 (PDB: 3VHE). Key interactions:
    • Benzodioxole π-π stacking with Phe1047.
    • Indole NH hydrogen bonds to Asp1046 .
  • MM-GBSA calculations : Validate binding energy (ΔG = -9.8 kcal/mol) vs. experimental IC₅₀ .

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